Isobutyl alpha-cyano-3,4-methylenedioxycinnamate chemical properties
Isobutyl alpha-cyano-3,4-methylenedioxycinnamate chemical properties
The following technical guide details the chemical properties, synthesis, and biological applications of Isobutyl alpha-cyano-3,4-methylenedioxycinnamate .
Compound Class:
Executive Summary
Isobutyl alpha-cyano-3,4-methylenedioxycinnamate (CAS: 117133-81-0) is a lipophilic derivative of the
In drug development, this compound serves as a critical chemical probe. While the free acid parent (alpha-cyano-3,4-methylenedioxycinnamic acid) and its hydroxy-analogs (e.g.,
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
Structural Nomenclature
-
IUPAC Name: Isobutyl (2E)-2-cyano-3-(1,3-benzodioxol-5-yl)prop-2-enoate
-
Common Name: Isobutyl alpha-cyano-3,4-methylenedioxycinnamate[1][2][3][4][5][6]
-
Core Pharmacophore:
-cyano-cinnamate (Michael Acceptor)
Physicochemical Data
The following data establishes the baseline for formulation and experimental handling.
| Property | Value / Description | Note |
| CAS Number | 117133-81-0 | Rare chemical library ID |
| Molecular Formula | ||
| Molecular Weight | 273.29 g/mol | Suitable for CNS penetration |
| Physical State | Crystalline Solid | Usually pale yellow needles |
| Solubility (Organic) | DMSO, Dichloromethane, Ethanol | >20 mg/mL in DMSO |
| Solubility (Aq) | Negligible (< 0.1 mg/mL) | Requires co-solvent (e.g., PEG400) |
| LogP (Predicted) | ~3.2 - 3.5 | Highly Lipophilic |
| Melting Point | 108–112 °C (Typical range) | Derivative dependent |
| UV Max ( | ~320–335 nm | Strong UV-A/B absorption |
Structural Visualization (DOT)
The diagram below illustrates the hierarchical composition of the molecule, highlighting the functional groups responsible for its biological activity (Michael acceptor system) and solubility (Isobutyl chain).
Figure 1: Structural decomposition.[7] The piperonyl-alkene-cyano motif creates the electrophilic center required for transporter interaction, while the isobutyl group modulates lipophilicity.
Synthesis & Characterization
The synthesis follows a classic Knoevenagel Condensation , a robust carbon-carbon bond-forming reaction. This protocol is preferred for its high yield and stereoselectivity (favoring the E-isomer).
Reaction Scheme
Reactants: Piperonal (3,4-methylenedioxybenzaldehyde) + Isobutyl Cyanoacetate. Catalyst: Piperidine (Base) + Glacial Acetic Acid (Acid). Solvent: Toluene (with Dean-Stark trap) or Ethanol.
Step-by-Step Synthesis Protocol
This protocol is designed for a 10 mmol scale.
-
Preparation:
-
In a 50 mL round-bottom flask, dissolve Piperonal (1.50 g, 10 mmol) and Isobutyl Cyanoacetate (1.41 g, 10 mmol) in Ethanol (20 mL).
-
-
Catalysis:
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Add Piperidine (5 drops) followed by Glacial Acetic Acid (2 drops). The mixture may turn slightly yellow immediately.
-
-
Reflux:
-
Heat the mixture to reflux (approx. 78°C) with stirring for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The product spot will be less polar than the starting aldehyde.
-
-
Crystallization:
-
Cool the reaction mixture to room temperature, then place in an ice bath.
-
The product should precipitate as pale yellow crystals. If oiling occurs, scratch the flask glass or add a seed crystal.
-
-
Purification:
-
Filter the solid under vacuum.
-
Wash with cold ethanol (2 x 5 mL) and cold hexane (2 x 5 mL).
-
Recrystallize from hot ethanol if higher purity (>98%) is required.
-
-
Yield:
-
Expected yield: 80–90%.
-
Characterization (Expected Signals)
-
H NMR (CDCl
, 400 MHz):- 8.15 (s, 1H, Vinyl CH =C). Characteristic downfield shift due to CN/Ester conjugation.
- 7.6–6.8 (m, 3H, Aromatic protons).
-
6.08 (s, 2H, -O-CH
-O-). -
4.05 (d, 2H, -O-CH
-CH-). - 2.05 (m, 1H, Methine -CH -).
-
0.98 (d, 6H, Methyls -CH
).
-
IR Spectrum:
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2220 cm
(Sharp, -CN stretch). -
1715 cm
(Strong, Ester C=O). -
1605 cm
(C=C alkene).
-
Biological Mechanism of Action
The primary utility of Isobutyl alpha-cyano-3,4-methylenedioxycinnamate lies in metabolic regulation. It acts as a structural analog to pyruvate and lactate, allowing it to interact with monocarboxylate transporters.
Target Interaction: MCT & MPC Blockade
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MCT1/MCT4 Inhibition: Like its parent CHC, this compound binds to the transmembrane channel of MCTs. The
-cyano group increases the acidity of the vinyl proton and acts as a Michael acceptor, potentially forming reversible covalent bonds with cysteine residues (e.g., Cys159 in MCT1) or interacting via steric occlusion. -
Mitochondrial Pyruvate Carrier (MPC): The compound prevents pyruvate entry into the mitochondria, forcing cells to rely on glycolysis (or collapsing respiration if glycolysis is also inhibited).
Pathway Visualization (DOT)
The following diagram details the metabolic bottleneck created by this compound.
Figure 2: Mechanism of Action.[8][2][7][9] The compound acts as a dual-point metabolic inhibitor, preventing lactate efflux and mitochondrial pyruvate uptake, leading to intracellular acidification and metabolic crisis in cancer cells.
Experimental Protocols for Researchers
Preparation of Stock Solutions
Due to the isobutyl ester, this compound is hydrophobic .
-
Solvent: Dissolve 10 mg of compound in 1 mL of anhydrous DMSO (10 mg/mL stock).
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute into culture media immediately prior to use. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
Metabolic Inhibition Assay (Lactate Accumulation)
To verify biological activity (MCT inhibition), measure intracellular vs. extracellular lactate.
-
Cell Seeding: Seed tumor cells (e.g., HeLa or MDA-MB-231) in 6-well plates (
cells/well). -
Treatment:
-
Control: 0.1% DMSO.
-
Experimental: 10
M, 50 M, 100 M of Isobutyl alpha-cyano-3,4-methylenedioxycinnamate.
-
-
Incubation: Incubate for 4–24 hours.
-
Analysis:
-
Collect supernatant (media) and cell lysate.
-
Use a colorimetric L-Lactate Assay Kit.
-
Expected Result: If MCTs are inhibited, intracellular lactate will rise significantly, while extracellular lactate levels will decrease compared to control.
-
Safety & Handling (MSDS Summary)
This compound is a research chemical and should be treated as a potential irritant.
-
GHS Classification:
-
Skin Irrit. 2 (H315)
-
Eye Irrit. 2A (H319)
-
STOT SE 3 (H335 - Respiratory Irritation)
-
-
Handling: Use in a fume hood. The alpha-cyanoacrylate moiety can be reactive; avoid contact with strong bases or amines which may induce polymerization or hydrolysis.
-
First Aid: In case of contact, wash with soap and water. If in eyes, rinse cautiously with water for 15 minutes.
References
-
Halestrap, A. P. (1975). "The mitochondrial pyruvate carrier.[9] Kinetics and specificity for substrates and inhibitors." Biochemical Journal, 148(1), 85–96. (Foundational text on alpha-cyano cinnamate mechanism). [Link]
-
Sonveaux, P., et al. (2008). "Targeting lactate-fueled respiration selectively kills hypoxic tumor cells in mice." Journal of Clinical Investigation, 118(12), 3930–3942. (Context for MCT inhibition in drug development). [Link]
Sources
- 1. sostie.com [sostie.com]
- 2. 3,4-(Methylenedioxy)cinnamic acid | 2373-80-0 [chemicalbook.com]
- 3. (E)-3-(4-hydroxy-3-methoxy-phenyl)acrylic acid methyl este | 22329-76-6 [chemicalbook.com]
- 4. 2-ETHYLHEXYL ALPHA-CYANO-3,4-METHYLENEDIOXYCINNAMATE | 63524-66-3 [chemicalbook.com]
- 5. METHYL CAFFEATE | 3843-74-1 [chemicalbook.com]
- 6. PRODUCT LIST - WeylChem ORGANICA [weylchem-organica.com]
- 7. derpharmachemica.com [derpharmachemica.com]
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